molecular formula C9H8N4O2 B6154050 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid CAS No. 933708-98-6

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid

Cat. No.: B6154050
CAS No.: 933708-98-6
M. Wt: 204.2
InChI Key:
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Description

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid is an organic compound with the molecular formula C9H8N4O2. It is characterized by the presence of a tetrazole ring attached to a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetic acid. One common method involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde with malonic acid in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various nitrogen heterocycles .

Scientific Research Applications

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-tetrazol-5-yl)phenylacetic acid
  • 3-(1H-tetrazol-5-yl)benzoic acid
  • 4-(1H-tetrazol-5-yl)phenylacetic acid

Uniqueness

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

933708-98-6

Molecular Formula

C9H8N4O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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